molecular formula C18H23ClN2S B13439209 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride

4-Desmethyl 3-Methyl Vortioxetine Hydrochloride

Cat. No.: B13439209
M. Wt: 334.9 g/mol
InChI Key: HHVBUSGGPUQAOP-UHFFFAOYSA-N
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Description

1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a phenyl group that is further modified with a sulfanyl group and two methyl groups. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dimethylphenyl thiol with 2-bromophenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to modulate neurotransmitter systems, particularly serotonin receptors. The compound’s structure allows it to bind to these receptors, influencing their activity and potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H23ClN2S

Molecular Weight

334.9 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride

InChI

InChI=1S/C18H22N2S.ClH/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20;/h3-9,19H,10-13H2,1-2H3;1H

InChI Key

HHVBUSGGPUQAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl

Origin of Product

United States

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